カルベオール

概要

説明

カルベオールは、天然の不飽和単環式モノテルペンアルコールです。スペアミント精油の成分であり、通常はシス-(−)-カルベオールの形で存在します。この化合物は、油には可溶性ですが水には不溶性の無色の液体です。 カルベオールは、スペアミントやキャラウェイに似た香りや風味を持ち、化粧品における香料や食品業界における風味付け剤として使用されています .

2. 製法

カルベオールは、さまざまな方法で合成できます。一般的な合成経路の1つは、別のモノテルペンであるカルボンを水素化することです。反応は、通常、水素ガス下で高温高圧の条件下でパラジウム触媒を用いて行われます。 工業的な製造方法は、しばしばスペアミント、ディル、キャラウェイシードなどの植物の精油からカルベオールを抽出することを伴います .

科学的研究の応用

Pharmaceutical Applications

Carveol exhibits significant pharmacological properties that make it a candidate for therapeutic applications. Its primary mechanisms of action include:

- Antioxidant Activity : Carveol has been shown to activate the Nrf2 pathway, a crucial regulator of antioxidant defense mechanisms. This activation helps combat oxidative stress and inflammation in various models, including liver toxicity induced by acetaminophen (APAP) and neuroinflammation in ischemic brain injury models .

- Neuroprotective Effects : Research indicates that carveol can mitigate seizure severity and reduce neuroinflammation, suggesting potential applications in treating neurological disorders . In studies involving rodent models, carveol administration resulted in decreased levels of inflammatory cytokines and improved antioxidant enzyme activity .

- Anti-inflammatory Properties : Carveol's ability to modulate inflammatory responses has been documented in multiple studies. It reduces levels of pro-inflammatory markers such as TNF-α and COX-2, making it a candidate for treating conditions characterized by chronic inflammation .

- Gastroprotective Effects : Carveol has demonstrated protective effects against gastric ulcers in experimental models by reducing ulcerative lesions significantly .

Food and Beverage Industry

Carveol is widely used as a natural flavoring agent due to its pleasant minty aroma. Its applications include:

- Flavoring Agent : Carveol is incorporated into various food products and beverages to enhance flavor profiles. Its sensory attributes are particularly valued in the fragrance and flavor industry .

- Preservative Properties : Some studies suggest that carveol may possess antimicrobial properties, which can be beneficial for food preservation .

Cosmetics and Personal Care

In the cosmetics industry, carveol is utilized for its sensory qualities:

- Fragrance Component : Due to its appealing scent, carveol is included in perfumes and personal care products. It contributes to the overall sensory experience of lotions, creams, and other cosmetic formulations .

- Skin Soothing Properties : Carveol's anti-inflammatory effects make it suitable for incorporation into skincare products aimed at soothing irritated skin .

Agricultural Applications

Emerging research suggests potential agricultural applications for carveol:

- Pesticidal Properties : Carveol has been evaluated for its effectiveness against nematodes and other pests. It exhibits nematicidal activity against species like Meloidogyne incognita, suggesting its utility as a natural pesticide .

Research and Development

Carveol is an important compound in scientific research due to its unique chemical properties:

- Synthetic Chemistry : Researchers are exploring carveol's chemical structure to develop new materials and synthetic pathways .

- Biological Mechanisms : Ongoing studies aim to elucidate the molecular mechanisms underlying carveol's effects on various biological systems, which could lead to novel therapeutic strategies .

Summary Table of Applications

| Application Area | Key Benefits/Uses |

|---|---|

| Pharmaceuticals | Antioxidant, anti-inflammatory, neuroprotective |

| Food and Beverage | Flavoring agent, potential preservative |

| Cosmetics | Fragrance component, skin soothing |

| Agriculture | Pesticidal properties against nematodes |

| Research & Development | Synthetic chemistry innovations |

Case Studies

- Hepatoprotective Effects : A study demonstrated that carveol significantly reduced liver toxicity induced by APAP through Nrf2 pathway activation, highlighting its potential use in hepatoprotection .

- Neuroprotection in Ischemic Injury : In rodent models of ischemic brain injury, carveol treatment resulted in reduced infarction area and improved antioxidant status, suggesting therapeutic potential for stroke victims .

- Gastroprotective Mechanism : Research indicated that carveol effectively reduced gastric ulcers through modulation of gastric secretions and enhancement of mucosal defense mechanisms .

作用機序

生化学分析

Biochemical Properties

Carveol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, Carveol has been found to boost endogenous antioxidant mechanisms, such as the nuclear translocation of the Nrf2 gene, a master regulator of the downstream antioxidant machinery .

Cellular Effects

Carveol has profound effects on various types of cells and cellular processes. It influences cell function by modulating the detrimental effects of certain compounds like Acetaminophen (APAP) by boosting endogenous antioxidant mechanisms . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Carveol exerts its effects at the molecular level through several mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression. For example, Carveol significantly modulates the detrimental effects of APAP by boosting endogenous antioxidant mechanisms, such as nuclear translocation of the Nrf2 gene .

準備方法

Carveol can be synthesized through various methods. One common synthetic route involves the hydrogenation of carvone, which is another monoterpenoid. The reaction typically uses a palladium catalyst under hydrogen gas at elevated pressures and temperatures. Industrial production methods often involve the extraction of carveol from essential oils of plants like spearmint, dill, and caraway seeds .

化学反応の分析

カルベオールは、いくつかの種類の化学反応を起こします。

酸化: カルベオールは、過マンガン酸カリウムやクロム酸などの酸化剤を用いてカルボンに酸化できます。

還元: カルベオールは、水素化アルミニウムリチウムなどの還元剤を用いてジヒドロカルベオールに還元できます。

置換: カルベオールは、塩化チオニルなどの試薬を用いてヒドロキシル基が他の官能基に置き換わる置換反応を起こすことができます。

これらの反応から生成される主な生成物には、カルボン、ジヒドロカルベオール、およびさまざまな置換カルベオール誘導体があります .

4. 科学研究への応用

カルベオールは、幅広い科学研究への応用があります。

類似化合物との比較

カルベオールは、カルボンやカルボタナセトンなどの他のモノテルペンに似ています。 カルベオールは、食品や香料業界で特に価値のある、独特の香りや風味プロファイルを持っています。 類似の化合物には次のようなものがあります。

カルボン: 構造は似ていますが、官能基が異なるモノテルペンケトン。

カルボタナセトン: 独特の生物活性を持つ別のモノテルペンケトン.

カルベオールのユニークな特性と幅広い用途は、さまざまな研究分野や産業において注目すべき化合物となっています。

生物活性

Carveol, a naturally occurring monoterpenoid alcohol, has garnered attention in recent years for its diverse biological activities. This article consolidates findings from various studies to provide a comprehensive overview of the biological effects of carveol, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Carveol is primarily derived from essential oils of plants such as mint (Mentha species) and caraway (Carum carvi). It exists in two stereoisomeric forms: (+)-carveol and (−)-carveol, with the latter being more studied for its biological activities. The compound exhibits a pleasant minty aroma and is commonly used in the food and fragrance industries.

1. Antidiabetic Effects

Recent studies have demonstrated that carveol possesses significant antidiabetic properties. In a computational study, carveol showed strong binding affinity to several targets involved in glucose metabolism, such as sodium-glucose co-transporter and aldose reductase, with energy values indicating favorable interactions (≥ -7 Kcal/mol) . In vitro assays confirmed that carveol inhibits alpha-amylase activity in a concentration-dependent manner, suggesting its potential as an anti-hyperglycemic agent.

2. Neuroprotective Effects

Carveol has been investigated for its neuroprotective properties, particularly in models of cognitive impairment. A study involving scopolamine-induced memory loss in rats indicated that carveol administration improved cognitive function by enhancing antioxidant levels and reducing inflammatory markers associated with neurodegeneration . Behavioral tests such as the Morris water maze demonstrated significant reductions in escape latency times for rats treated with carveol compared to controls.

3. Antioxidant Activity

The antioxidative properties of carveol are attributed to its ability to activate the Nrf2 pathway, a critical regulator of cellular antioxidant responses. Research has shown that carveol can mitigate oxidative stress induced by acetaminophen toxicity by enhancing the expression of antioxidant enzymes . This action not only protects liver cells but also suggests broader implications for managing oxidative stress-related disorders.

4. Anti-inflammatory Effects

Carveol exhibits notable anti-inflammatory activities. It has been shown to reduce levels of pro-inflammatory cytokines and inhibit pathways associated with inflammation, such as the NF-kB signaling pathway. In animal models, carveol administration resulted in decreased expression of inflammatory markers including TNF-α and IL-1β .

Case Study 1: Memory Enhancement

In a controlled experiment with male Sprague-Dawley rats, carveol was administered at doses of 50, 100, and 200 mg/kg alongside scopolamine. The results indicated significant improvements in memory retention and cognitive function across all doses compared to the saline control group. The findings highlight carveol's potential as a therapeutic agent for conditions like Alzheimer's disease .

Case Study 2: Hepatoprotection

In another study focusing on liver toxicity induced by acetaminophen, carveol demonstrated protective effects by activating Nrf2-mediated antioxidant responses. Mice treated with carveol showed reduced liver damage markers compared to untreated controls, underscoring its hepatoprotective properties .

The biological activities of carveol can be attributed to several mechanisms:

- Nrf2 Activation : Carveol enhances the translocation of Nrf2 to the nucleus, leading to increased expression of antioxidant genes.

- Inhibition of Enzymatic Activity : It inhibits key enzymes involved in glucose metabolism and inflammation.

- Modulation of Cytokine Production : Carveol reduces the production of pro-inflammatory cytokines through various signaling pathways.

Data Summary

特性

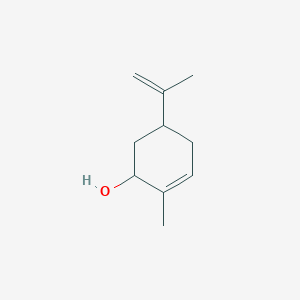

IUPAC Name |

2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,9-11H,1,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAVONGHXFVOKBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Record name | CARVEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19960 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3024736 | |

| Record name | Carveol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Carveol is a clear colorless liquid. Insoluble in water., colourless to pale yellow liquid with a spearminty odour | |

| Record name | CARVEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19960 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carveol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/349/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

439 to 441 °F at 751 mmHg (NTP, 1992), 226.00 to 227.00 °C. @ 751.00 mm Hg | |

| Record name | CARVEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19960 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carveol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036083 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble (NTP, 1992), soluble in alcohol, 1 ml in 1 ml 95% alcohol (in ethanol) | |

| Record name | CARVEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19960 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carveol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/349/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.496 (NTP, 1992) - Denser than water; will sink, 0.947-0.953 | |

| Record name | CARVEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19960 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carveol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/349/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

99-48-9, 2102-58-1 | |

| Record name | CARVEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19960 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carveol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carveol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CARVEOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carveol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-mentha-1(6),8-dien-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1S-trans)-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carveol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036083 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

208 °F (NTP, 1992) | |

| Record name | CARVEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19960 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Carveol demonstrates neuroprotective effects through multiple mechanisms:

- Antioxidant activity: Carveol enhances endogenous antioxidant systems by activating the nuclear factor E2-related factor 2 (Nrf2) pathway. Nrf2 regulates the expression of various antioxidant enzymes, including superoxide dismutase (SOD), catalase, glutathione-S-transferase (GST), and glutathione (GSH) [, , , ]. This activation helps to scavenge free radicals and reduce lipid peroxidation (LPO), mitigating oxidative stress in conditions like stroke [], acetaminophen-induced hepatotoxicity [], and epilepsy [].

- Anti-inflammatory effects: Carveol downregulates inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), cyclooxygenase-2 (COX-2), and interleukin-1β (IL-1β) [, ]. This anti-inflammatory action contributes to reducing neuroinflammation associated with various neurological disorders.

- Modulation of neurotransmitter systems: Carveol may also influence neurotransmitter systems, such as the cholinergic system, by mitigating acetylcholinesterase levels. This modulation can contribute to its neuroprotective effects [].

A: Carveol acts as an Nrf2 activator, promoting its nuclear translocation and subsequent upregulation of downstream antioxidant genes, including heme oxygenase-1 (HO-1) [, ]. This activation of the Nrf2 pathway leads to an enhanced antioxidant response, protecting cells from oxidative damage.

A: Carveol acts as an antagonist of human α7-nAChRs [, ]. By inhibiting these receptors, carveol may influence cholinergic neurotransmission, potentially contributing to its analgesic and anti-inflammatory properties [, ].

ANone: Carveol has the molecular formula C10H16O and a molecular weight of 152.23 g/mol.

ANone: Various spectroscopic techniques are employed to characterize carveol, including:

- Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in carveol, such as the hydroxyl group and the carbon-carbon double bonds [, ].

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the structure and stereochemistry of carveol isomers [, , , ].

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is widely used to identify and quantify carveol and its metabolites in various matrices [, , , , , ].

A: CDH is a key enzyme involved in the microbial degradation of carveol [, , , ]. It catalyzes the oxidation of carveol to carvone, a key step in the metabolic pathway [, , ].

A: CDH exhibits stereoselectivity towards carveol isomers [, ]. For instance, the CDH from Rhodococcus erythropolis DCL14 preferentially catalyzes the conversion of (6S)-carveol stereoisomers to their corresponding carvone forms, while displaying lower activity towards (6R)-carveol isomers [].

ANone: Molecular docking studies have been conducted to evaluate carveol's binding affinity to various targets:

- Nrf2-keap1 complex: Docking studies supported carveol's interaction with the Nrf2-keap1 complex, corroborating its role in activating the Nrf2 pathway and promoting antioxidant defense mechanisms [].

- NMDA receptor subunit NR2B: Molecular docking analysis revealed that carveol exhibited a high affinity for the NMDA receptor subunit NR2B, suggesting potential antagonistic effects on this receptor [].

A: Different monoterpenes, including carvacrol, d-carvone, eugenol, (+)-pulegone, thymol, thymoquinone, menthome, and limonene, have been tested for their effects on the human α7-nAChR []. These studies demonstrated that the extent of inhibition varied significantly depending on the specific monoterpene structure. Carveol exhibited the highest potency among the tested monoterpenes, suggesting that specific structural features are crucial for its interaction with α7-nAChRs [].

A: Research suggests that incorporating carveol as a corneal penetration enhancer and hydroxypropyl methylcellulose (HPMC) as a viscosity-increasing agent can enhance the ocular bioavailability of DZD [, ]. Carveol improves corneal transport, while HPMC increases formulation viscosity, thereby reducing pre-corneal drug loss and prolonging contact time with ocular tissues. The study demonstrated a positive correlation between in vitro permeability parameters and in vivo intraocular pressure (IOP) lowering effects, highlighting the potential of this formulation strategy [, ].

ANone: Several animal models have been utilized to explore the therapeutic effects of carveol in various conditions:

- Alloxan-induced diabetic rats: Carveol demonstrated antidiabetic, antihyperlipidemic, and hepatoprotective effects in alloxan-induced diabetic rats []. It effectively attenuated blood glucose levels, improved glucose tolerance, and reduced glycosylated hemoglobin levels [].

- Middle cerebral artery occlusion (MCAO) model in rats: Carveol exhibited significant neuroprotective effects in rats subjected to MCAO, a model of stroke []. It reduced neuronal injury, suppressed inflammatory cytokine expression, and attenuated oxidative stress markers [].

- Pentylenetetrazole (PTZ)-kindled epileptic rats: Carveol administration in PTZ-kindled epileptic rats reduced seizure severity and neuroinflammation, highlighting its potential as an antiepileptic agent [].

- Lipopolysaccharide (LPS)-induced depression model in rats: Carveol exhibited antidepressant-like effects in rats subjected to LPS-induced depression, suggesting its potential in treating depressive disorders [].

ANone: Yes, carveol demonstrated significant gastroprotective activity in various ulcer models:

- Ethanol-induced gastric ulcers: Carveol effectively reduced the severity of ethanol-induced gastric ulcers [].

- Stress-induced gastric ulcers: Treatment with carveol also protected against stress-induced gastric lesions in animal models [].

- NSAID-induced gastric ulcers: Carveol exhibited protective effects against ulcers induced by non-steroidal anti-inflammatory drugs (NSAIDs) [].

- Pylorus ligation-induced ulcers: In a pylorus ligation model, carveol reduced gastric secretion volume and promoted mucus production, contributing to its gastroprotective effects [].

A: Carveol exhibits potent antibacterial activity, particularly against Xanthomonas oryzae pv. oryzae (Xoo) []. It significantly inhibited Xoo growth, motility, biofilm formation, and xanthomonadin production in a concentration-dependent manner []. Furthermore, carveol treatment downregulated the expression of Xoo virulence genes and induced substantial ultrastructural damage to bacterial cells []. These findings highlight carveol's potential as an antibacterial agent.

A: Chiral gas chromatography (GC) is a common method employed to determine the enantiomeric composition of carveol and its related compounds [, , ]. By utilizing chiral stationary phases in GC, researchers can separate and quantify the different enantiomers present in a sample.

ANone: Researchers have employed a combination of techniques to monitor limonene hydroperoxide formation in fragranced products:

- GC-MS: While GC-MS can detect limonene hydroperoxide, its sensitivity for this compound is relatively low [].

- Triphenylphosphine (PPh3) Reduction Assay: A specific and sensitive method involves the selective reduction of limonene-2-OOH to carveol using PPh3 []. This method allows for the indirect quantification of limonene-2-OOH by measuring the amount of carveol formed using GC-MS [].

ANone: Yes, several other natural compounds, particularly monoterpenes, share similar biological activities with carveol:

- Limonene: Limonene, a precursor to carveol, exhibits antioxidant, anti-inflammatory, and chemopreventive properties [, ]. It is widely found in citrus fruits and is commonly used in fragrances and flavorings.

- Carvone: Carvone, the oxidized form of carveol, possesses antimicrobial, anti-inflammatory, and potential anticancer properties [, , , , ]. It is primarily known for its characteristic caraway and spearmint aromas.

- Perillyl alcohol: Perillyl alcohol, another limonene metabolite, shows anticancer activity and is being investigated for its potential in treating various cancers [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。